molecular formula C14H13BrN4O2S B2536910 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile CAS No. 2415551-97-0

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile

Cat. No.: B2536910
CAS No.: 2415551-97-0
M. Wt: 381.25
InChI Key: YFSZNQAAQNXKBP-UHFFFAOYSA-N
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Description

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile is a complex organic compound featuring a bromopyrazole moiety, an azetidine ring, and a sulfonylbenzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile typically involves multiple steps, starting with the preparation of the bromopyrazole intermediate This intermediate is then reacted with azetidine under specific conditions to form the azetidinylmethyl bromopyrazole

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The bromopyrazole moiety can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the bromopyrazole moiety.

    Reduction: Amino derivatives of the benzonitrile group.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromopyrazole moiety can form hydrogen bonds or hydrophobic interactions with biological targets, while the azetidine ring can enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine
  • 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole

Uniqueness

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonylbenzonitrile group distinguishes it from other similar compounds, potentially offering different pharmacokinetic and pharmacodynamic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O2S/c15-13-6-17-18(10-13)7-11-8-19(9-11)22(20,21)14-4-2-1-3-12(14)5-16/h1-4,6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSZNQAAQNXKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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